4-Acetamidosalicylic acid

Fluorescence Spectroscopy Biochemical Assay Environmental Analysis

Quantifying the major inactive metabolite of the antituberculosis drug 4-aminosalicylic acid (PAS) requires an authentic standard-not a positional isomer. Generic substitution fails due to distinct metabolic (4-acetamido vs. 5-acetamido) and fluorescence properties. - Certified reference standard for PAS metabolite (accounts for ~50% of dose in animal models) - Fluorescent active site-directed probe: λem 370 nm, quantum yield 0.93 - Essential for PK profiling, bioequivalence studies, and impurity synthesis (e.g., Metoclopramide EP Impurity H)

Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS No. 50-86-2
Cat. No. B020674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidosalicylic acid
CAS50-86-2
Synonyms4-(Acetylamino)-2-hydroxybenzoic Acid;  2-Hydroxy-4-acetamidobenzoic Acid;  3-Hydroxy-4-carboxyacetanilide;  4-Acetamido-2-hydroxybenzoic Acid;  4-Acetamidosalicylic Acid;  N-Acetyl-4-aminosalicylic Acid;  N-Acetyl-p-aminosalicylic Acid;  NSC 54182;  p-(Acet
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyYBTVSGCNBZPRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidosalicylic Acid Technical Overview


4-Acetamidosalicylic acid (CAS: 50-86-2), also known as N-acetyl-4-aminosalicylic acid, is a salicylic acid derivative characterized by an acetamido group at the para position. It is an amidobenzoic acid and a monohydroxybenzoic acid with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol [1]. It is primarily recognized as the major inactive metabolite of the antituberculosis drug 4-aminosalicylic acid (PAS), formed via N-acetylation [2].

Inactive metabolite reference standard for PAS pharmacokinetic studies
Active site-directed fluorescence probe for salicylic acid detection
Acetamido-substituted intermediate for pharmaceutical impurity analysis

4-Acetamidosalicylic Acid Substitution Risks


Generic substitution of 4-acetamidosalicylic acid is not straightforward due to significant functional and property differences among salicylic acid derivatives and their positional isomers. For instance, while the 4-acetamido derivative serves primarily as an inactive metabolite [1], the 5-acetamido isomer (N-acetyl-5-aminosalicylic acid) is a bioactive metabolite of the anti-inflammatory drug mesalazine (5-ASA) [2]. Furthermore, the 4-acetamido compound possesses a distinct fluorescence profile (emission maximum at 370 nm, quantum yield 0.93) that enables its use as an active site-directed probe, a property not shared by its parent compound, 4-aminosalicylic acid . These differences underscore that isomeric or structurally similar compounds cannot be interchanged without altering experimental outcomes or metabolic profiles.

4-Acetamidosalicylic acid (this compound)
5-Acetamidosalicylic acid
Active metabolite profile of 5-acetamido isomer may conflict with inactive metabolite study objectives; metabolic fate and bioactivity differ, limiting DMPK reference applications.
4-Acetamidosalicylic acid (this compound)
4-Aminosalicylic acid (PAS)
Parent compound lacks acetamido-dependent fluorescence; probe-based detection not transferable, and metabolic context differs (parent vs. metabolite).

4-Acetamidosalicylic Acid Differentiation from Analogs


Active Site-Directed Fluorescence Probe

4-Acetamidosalicylic acid can serve as an active site-directed probe for detecting salicylic acid, offering a fluorescence-based detection method . This property is a distinct functional advantage over its parent compound, 4-aminosalicylic acid (PAS), which lacks the acetyl moiety required for this specific interaction and associated fluorescence. The probe's utility is quantified by its fluorescence emission maximum at 370 nm and a high fluorescence quantum yield of 0.93 .

Fluorescence Probe Property
Class-level
QY = 0.93, λem = 370 nm; PAS lacks this property
Supports probe-based salicylic acid detection
Class-level inference; requires validation
Fluorescence Spectroscopy Biochemical Assay Environmental Analysis

Dominant Inactive Metabolite of PAS

In metabolic studies, 4-acetamidosalicylic acid is the primary excretory product of 4-aminosalicylic acid (PAS). In rabbits, approximately 50% of an administered PAS dose is excreted unchanged, with the other 50% excreted as 4-acetamidosalicylic acid [1]. This stands in contrast to the metabolism of the 5-aminosalicylic acid (mesalazine) analog, which is primarily acetylated to N-acetyl-5-aminosalicylic acid, its major active metabolite [2].

Dominant Inactive Metabolite
Reported
~50% of PAS dose excreted as this compound (rabbit model)
Supports DMPK reference standard use
Cross-study comparable; model-dependent
Drug Metabolism Pharmacokinetics Tuberculosis

Solubility Profile Comparison

The acetylation of 4-aminosalicylic acid to form 4-acetamidosalicylic acid alters its physicochemical properties, notably solubility. 4-Acetamidosalicylic acid has an estimated water solubility of 2.77 g/L (logS = -1.8) and a predicted logP of 1.18 [1]. While precise experimental data for 4-aminosalicylic acid (PAS) is needed for direct quantitative comparison, this acetylation generally increases lipophilicity and reduces water solubility, which are key parameters for its handling in analytical and preparative procedures [2].

Solubility Profile
Data to verify
Est. 2.77 g/L (logS -1.8), logP 1.18
Supports solvent system selection
Predicted value; experimental data to verify
Solubility Formulation Science Analytical Chemistry

4-Acetamidosalicylic Acid Application Scenarios


PAS DMPK Reference Standard

Procure 4-acetamidosalicylic acid as a certified reference standard for quantifying the major inactive metabolite of the antituberculosis drug 4-aminosalicylic acid (PAS). Its established metabolic fate, where it accounts for approximately 50% of the PAS dose in animal models [1], makes it an essential analytical tool for accurate pharmacokinetic profiling and bioequivalence studies of PAS formulations.

Fluorescent Probe for Salicylic Acid

Utilize 4-acetamidosalicylic acid as an active site-directed probe for the specific detection of salicylic acid in complex matrices such as wastewater or human urine. Its distinct fluorescence properties, characterized by a quantum yield of 0.93 and an emission maximum at 370 nm , enable sensitive and specific assays that are not possible with its non-acetylated precursor, 4-aminosalicylic acid.

Acetamido-Substituted Impurity Intermediate

Employ 4-acetamidosalicylic acid as a key intermediate or reference standard for the synthesis and identification of related pharmaceutical impurities, such as Metoclopramide EP Impurity H (N-Acetyl-4-aminosalicylic acid) . Its defined chemical structure and straightforward synthesis from 4-aminosalicylic acid via acetylation [2] make it a valuable starting material in analytical and process chemistry.

Application
Selection Property
Validation Focus
PAS DMPK Reference Standard
Inactive metabolite specificity
Cross-study metabolic ratio verification
Fluorescent Probe for Salicylic Acid
High quantum yield fluorescence
Probe specificity vs. parent compound
Pharmaceutical Impurity Intermediate
Acetamido-substituted reference standard
Structural identity and purity profiling

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